molecular formula C9H14O B3381371 3-Cyclohexene-1-propanal CAS No. 22858-74-8

3-Cyclohexene-1-propanal

Cat. No. B3381371
CAS RN: 22858-74-8
M. Wt: 138.21 g/mol
InChI Key: OXUBYKXQGDQVQR-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-propanal is an organic compound with the molecular formula C9H14O and a molecular mass of 138.21 . It is a derivative of cyclohexene, a cycloalkane that contains a carbon-carbon double bond .


Synthesis Analysis

The synthesis of cyclohexene derivatives often involves the dehydration of cyclohexanol . In the presence of a strong acid, an alcohol can be dehydrated to form an alkene . The reaction is carried out in a fractional distillation apparatus . As the alcohol and acid are heated, alkene and water are produced and co-distill into a collection vial .


Molecular Structure Analysis

Cyclohexene, the parent compound of this compound, exists almost exclusively in the chair form . All the carbons are at 109.5º bond angles, so no angle strain applies . The hydrogens on adjacent carbons are also arranged in a perfect staggered conformation that makes the ring free of torsional strain .


Chemical Reactions Analysis

The Aldol Reaction is a useful carbon-carbon bond-forming reaction that is an example of electrophilic substitution at the alpha carbon in enolate anions . The fundamental transformation in this reaction is a dimerization of an aldehyde (or ketone) to a beta-hydroxy aldehyde (or ketone) by alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .

Scientific Research Applications

Photochemical Reactions

3-Cyclohexene-1-propanal is involved in organic photochemical reactions. A study by Shima, Kubota, and Sakurai (1976) found that the photocycloaddition of propanal to 1,3-cyclohexadiene leads to the formation of oxetanes and the dimers of 1,3-cyclohexadiene. This process occurs through the formation of a singlet complex with a charge-transfer character, which can either decay to ground-state reactants or react to form oxetanes (Shima, Kubota, & Sakurai, 1976).

Catalytic Applications

The compound plays a role in catalytic applications. Sung, Huh, and Jun (1998) synthesized a series of ruthenium(II) complexes and used them as catalyst precursors in the homogeneous hydrogenation of various compounds, including propanal and cyclohexene. These complexes showed enhanced catalytic activities compared to monodentate or bidentate phosphine or arsine analogues (Sung, Huh, & Jun, 1998).

Atmospheric Chemistry

In atmospheric chemistry, this compound is relevant in the study of hydroxyl radical production. Atkinson and Aschmann (1993) investigated the gas-phase reactions of ozone with a series of alkenes, including cyclohexene, under atmospheric conditions. The study showed that cyclohexene reacts with ozone to produce hydroxyl radicals (Atkinson & Aschmann, 1993).

Chemical Kinetics

This compound is also significant in the study of chemical kinetics. Debande and Huybrechts (1974) explored the addition of propene to cyclohexa-1,3-diene in the gas phase, leading to the formation of products like 5-methylbicyclo oct-2-ene. This study contributes to the understanding of the kinetics and mechanisms of such reactions (Debande & Huybrechts, 1974).

Polymer Chemistry

In polymer chemistry, this compound is involved in the synthesis and structural study of cyclohexene derivatives. Lorente et al. (1995) synthesized substituted 1-aminocyclohexene-2,4-dicarbonitriles and characterized their structure using spectroscopic methods and X-ray crystallography, contributing to the development of new polyfunctional materials (Lorente et al., 1995).

Mechanism of Action

The mechanism of the Aldol Reaction involves three steps :

  • Protonation

Safety and Hazards

3-Cyclohexene-1-propanal is highly flammable and harmful if swallowed . It may be fatal if swallowed and enters airways . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, not ingesting, and not smoking when using this product .

properties

IUPAC Name

3-cyclohex-3-en-1-ylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBYKXQGDQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885216
Record name 3-Cyclohexene-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22858-74-8
Record name 3-Cyclohexene-1-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22858-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-propanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022858748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-propanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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